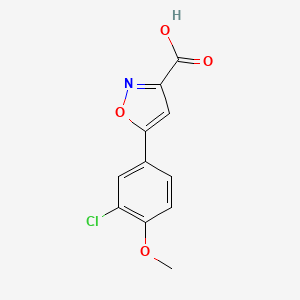

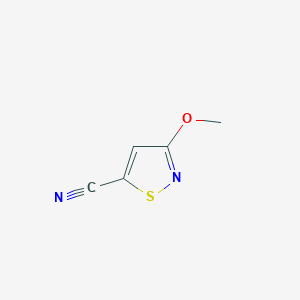

3-甲氧基-1,2-噻唑-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-1,2-thiazole-5-carbonitrile involves various synthetic techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which shares a similar methoxy and carbonitrile functional group, was achieved using the Gewald synthesis technique. This process involved 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and its binding profile was described, indicating the versatility of methoxy-substituted thiazoles in medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole ring, which is crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of methoxy-substituted thiazoles has been explored in different contexts. For example, (Methoxyalkyl)thiazoles have been identified as potent and selective 5-lipoxygenase inhibitors, with their activity depending critically on the substitution pattern of the methoxy, thiazolyl, and naphthyl groups . Additionally, the electrophilic reactivity of related compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been studied, revealing the formation of sigma-adducts and dinitroimidate derivatives upon reaction with methoxide ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted thiazoles are influenced by their molecular structure. The presence of methoxy and carbonitrile groups can affect the compound's polarity, solubility, and reactivity. The optical properties of related compounds, such as 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, have been investigated using density functional theory (DFT) and found to be suitable for optoelectronic applications . This suggests that 3-Methoxy-1,2-thiazole-5-carbonitrile could also possess interesting optical properties relevant to material science.

科学研究应用

合成和结构分析

从 3-甲氧基-1,2-噻唑-5-腈衍生而来的新型化合物 10-甲氧基-10H-呋喃并[3,2-g]色烯并[2,3-b][1,3]噻唑并[5,4-e]吡啶-2,10(3H)-二酮 (MFCTP) 已合成并对其结构进行了分析。本研究涉及 FT-IR 光谱、振动光谱分析和 DFT/TD-DFT 研究,以了解该化合物的性质,例如电子吸收光谱和非线性光学 (NLO) 分析 (Halim & Ibrahim, 2021)。

抗菌活性

与 3-甲氧基-1,2-噻唑-5-腈密切相关的 2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-腈用于合成新型席夫碱。这些碱表现出显着的抗菌活性,突出了 3-甲氧基-1,2-噻唑-5-腈衍生物在开发新型抗菌剂中的潜力 (Puthran 等人,2019)。

缓蚀

吡喃并吡唑衍生物,包括 6-氨基-4-(4-甲氧基苯基)-3-甲基-2,4-二氢吡喃并[2,3-c]吡唑-5-腈之类的化合物,已被研究其作为缓蚀剂的作用。这项研究指出了 3-甲氧基-1,2-噻唑-5-腈衍生物在保护金属免受腐蚀方面的潜在用途,尤其是在酸性环境中 (Yadav 等人,2016)。

癌症研究

与 3-甲氧基-1,2-噻唑-5-腈在结构上相关的 5-氨基-2-(4-氯苯基)-7-取代苯基-8,8a-二氢-7H-(1,3,4)噻二唑并(3,2-α)嘧啶-6-腈衍生物已合成并评估其抗癌活性。研究结果表明,这些化合物具有作为抗癌剂的潜力,表明 3-甲氧基-1,2-噻唑-5-腈在癌症治疗中可能的研究途径 (Tiwari 等人,2016)。

VEGFR-2 激酶抑制

与 3-甲氧基-1,2-噻唑-5-腈在结构上相似的嘧啶并-噻唑基腈已被确认为 VEGFR-2 (KDR) 激酶的有效抑制剂。这表明 3-甲氧基-1,2-噻唑-5-腈衍生物在与血管生成和癌症相关的治疗应用中的潜力 (Sisko 等人,2006)。

作用机制

安全和危害

The safety information available indicates that 3-Methoxy-1,2-thiazole-5-carbonitrile may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

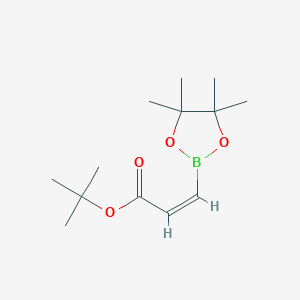

IUPAC Name |

3-methoxy-1,2-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKLZLBJRXSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2-thiazole-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)